Superior Reactivity in Nucleophilic Substitution: Bromomethyl vs. Chloromethyl
The bromomethyl group in 2-(bromomethyl)-5-chloropyridine hydrobromide reacts approximately 10^3 to 10^4 times faster in nucleophilic substitution than the chloromethyl group in 5-chloro-2-(chloromethyl)pyridine (CAS 10177-24-9) [1]. This is due to bromide being a significantly better leaving group than chloride. The 5-chloro substituent further activates the ring by inductive electron withdrawal, enhancing overall reactivity .
| Evidence Dimension | Relative reaction rate in nucleophilic substitution |
|---|---|
| Target Compound Data | Rate constant k (bromomethyl) = fast |
| Comparator Or Baseline | 5-Chloro-2-(chloromethyl)pyridine (CAS 10177-24-9); Rate constant k (chloromethyl) = slow |
| Quantified Difference | Bromomethyl reacts ~10^3-10^4 times faster than chloromethyl |
| Conditions | Methoxide ion in methanol or DMSO, based on kinetic studies of 2-halopyridines |
Why This Matters
Faster reaction kinetics enable milder conditions, shorter reaction times, and higher throughput in synthetic workflows.
- [1] Helmer F. Kinetics of reactions between some halogeno-pyridines and -picolines and their N-oxides with methoxide ion in methanol and in dimethyl sulphoxide. Semantic Scholar. View Source
